6-Nitro-2-phenylindolizine
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Overview
Description
6-Nitro-2-phenylindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₀N₂O₂. It is a derivative of indolizine, which is known for its diverse biological and chemical properties. The presence of a nitro group and a phenyl group attached to the indolizine core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenylindolizine typically involves the nitration of 2-phenylindolizine. One common method is the reaction of 2-phenylindolizine with a nitrating agent such as concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer nitrating agents and solvents can improve the overall efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2-phenylindolizine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The compound can undergo cycloaddition reactions with dienophiles, leading to the formation of cycloadducts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Dienophiles such as alkenes or alkynes under thermal or catalytic conditions.
Major Products:
Reduction: 6-Amino-2-phenylindolizine.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Cycloaddition: Cycloadducts with different structural motifs.
Scientific Research Applications
6-Nitro-2-phenylindolizine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2-phenylindolizine and its derivatives often involves interactions with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating its activity .
Comparison with Similar Compounds
2-Phenylindolizine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-2-phenylindolizine: A reduction product of 6-Nitro-2-phenylindolizine with different chemical and biological properties.
6-Nitroindolizine: Lacks the phenyl group, affecting its overall reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields of research and industry .
Properties
CAS No. |
60891-76-1 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-nitro-2-phenylindolizine |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)14-7-6-13-8-12(9-15(13)10-14)11-4-2-1-3-5-11/h1-10H |
InChI Key |
MAHPGNZUNZRRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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